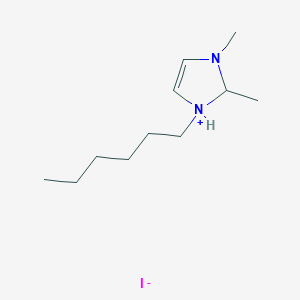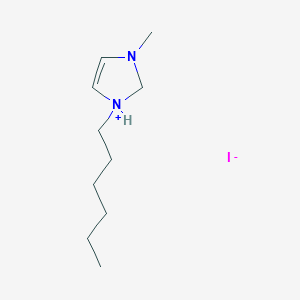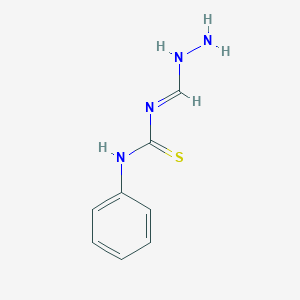
Potassium trifluoro(2-methylcyclohexyl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-methylcyclohexyl)boranuide is a chemical compound with the molecular formula C7H13BF3K It is known for its unique structure, which includes a trifluoroborate group attached to a 2-methylcyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(2-methylcyclohexyl)boranuide typically involves the reaction of 2-methylcyclohexylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoro(2-methylcyclohexyl)boranuide can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and halides.
Catalysts: Palladium catalysts are frequently used in coupling reactions involving this compound.
Solvents: Organic solvents such as THF, dichloromethane, and toluene are commonly used.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, potassium trifluoro(2-methylcyclohexyl)boranuide is used as a reagent in cross-coupling reactions to form complex organic molecules. Its stability and reactivity make it a valuable tool for constructing carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, biaryl compounds formed through Suzuki-Miyaura coupling can be used in the development of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and fine chemicals. Its role in the production of complex organic molecules makes it valuable for the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism by which potassium trifluoro(2-methylcyclohexyl)boranuide exerts its effects in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
Potassium trifluoroborate: A simpler compound with similar reactivity in cross-coupling reactions.
Potassium phenyltrifluoroborate: Another trifluoroborate compound used in similar synthetic applications.
Potassium vinyltrifluoroborate: Used in the synthesis of vinyl-containing compounds.
Uniqueness: Potassium trifluoro(2-methylcyclohexyl)boranuide is unique due to the presence of the 2-methylcyclohexyl group, which can impart different steric and electronic properties compared to other trifluoroborate compounds. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis.
Propiedades
IUPAC Name |
potassium;trifluoro-(2-methylcyclohexyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVXMQPYEBSTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCCC1C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)

![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)







![(2R)-2-azaniumyl-3-[(2R)-2-azaniumyl-2-carboxylatoethyl]sulfonylsulfanylpropanoate](/img/structure/B8066791.png)
![2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8066799.png)
